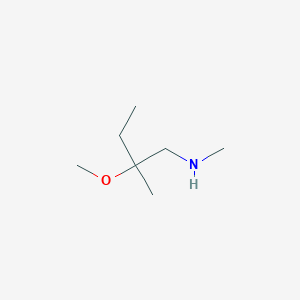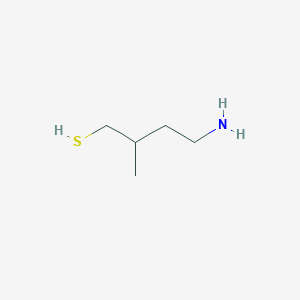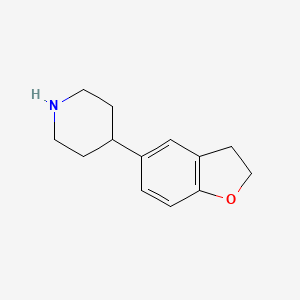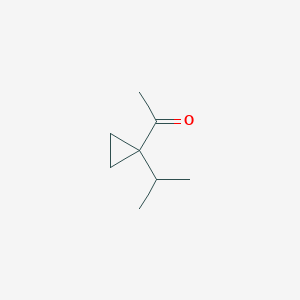![molecular formula C13H19NO3S B13588522 Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of alkynols with elemental sulfur or EtOCS2K, which provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Industry: Used in the synthesis of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological activities are likely due to its ability to form stable complexes with metal ions and its interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
2-Aminothiazole: Known for its antibacterial and antifungal activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclohexyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
ethyl 2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H19NO3S/c1-2-16-13(15)11-9-18-12(14-11)8-17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
FYVGOTPYDPNAEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)COC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)



![6-{4-[(3,5-Dimethoxyphenyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B13588461.png)


![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)



